molecular formula C6H11FO5 B008635 Fludeoxyglucose F 18 CAS No. 105851-17-0

Fludeoxyglucose F 18

Numéro de catalogue: B008635
Numéro CAS: 105851-17-0
Poids moléculaire: 181.15 g/mol
Clé InChI: ZCXUVYAZINUVJD-AHXZWLDOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’irinotecan est synthétisé à partir de la camptothécine par une série de réactions chimiques. . La voie de synthèse comprend généralement :

Méthodes de production industrielle

La production industrielle de l’irinotecan implique une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour l’efficacité et le rendement. Le processus inclut des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final .

Analyse Des Réactions Chimiques

Mechanism of Action and Metabolic Reactions

[^18^F]FDG is a glucose analog that is taken up by cells that highly use glucose, including brain cells, brown adipocytes, kidney cells, and cancer cells .

2.1. Cellular Uptake and Phosphorylation
[^18^F]FDG is transported into cells via facilitative glucose transporter proteins and is phosphorylated to [^18^F]FDG-6-phosphate by the enzyme hexokinase . Once phosphorylated, it cannot exit the cell until it is dephosphorylated by glucose-6-phosphatase .

2.2. Trapping in Cells
Unlike normal glucose, [^18^F]FDG lacks the 2-hydroxyl group (–OH) needed for further glycolysis, so it cannot be further metabolized . The resulting [^18^F]FDG-6-phosphate is trapped within the cell, and its distribution reflects the distribution of glucose uptake and phosphorylation in the body .

Radioactive Decay and Metabolic End-Products

The fluorine in [^18^F]FDG decays radioactively via beta-decay to ^18^O . The molecule then picks up a proton (H+) from a hydronium ion in its aqueous environment, becoming glucose-6-phosphate labeled with nonradioactive "heavy oxygen" in the hydroxyl at the C-2 position . The presence of a 2-hydroxyl allows it to be metabolized normally, producing non-radioactive end-products .

Clearance and Excretion

This compound and related compounds are cleared from non-cardiac tissues within 3 to 24 hours after administration, while clearance from cardiac tissue may take more than 96 hours . this compound that is not involved in glucose metabolism is excreted in the urine .

Clinical Pharmacology

AspectDescription
Mechanism of ActionThis compound concentrates in cells that rely on glucose for energy or in cells with increased glucose dependence under pathophysiological conditions . It is transported into cells and phosphorylated, preventing its exit until dephosphorylation .
Assessment of Glucose MetabolismAfter accounting for kinetic differences, this compound assesses glucose metabolism . Regions with decreased uptake indicate reduced glucose metabolism, while increased uptake reflects higher than normal rates .
PharmacokineticsFollowing intravenous administration, the arterial blood level profile of this compound follows a triexponential decay curve. The effective half-life ranges are 0.2-0.3 minutes, 10-13 minutes (mean 11.6 ± 1.1 min), and 80-95 minutes (mean 88 ± 4 min) .
MetabolismThis compound is phosphorylated to [^18^F]-FDG-6-phosphate at a rate proportional to glucose utilization . [^18^F]-FDG-6-phosphate is metabolized to 2-deoxy-2-[^18^F]fluoro-6-phospho-D-mannose ([^18^F]FDM-6-phosphate) .
ClearanceThis compound and related compounds clear from non-cardiac tissues within 3 to 24 hours, with cardiac tissue clearance taking more than 96 hours . Unmetabolized this compound is excreted in the urine .

Applications De Recherche Scientifique

Oncology

FDG PET imaging is a standard method for diagnosing and staging malignancies. It helps in:

  • Detection of Tumors : FDG uptake correlates with tumor aggressiveness and metabolic activity. Studies have shown that FDG PET can detect tumors that other imaging modalities might miss .
  • Monitoring Treatment Response : Changes in FDG uptake can indicate treatment efficacy, allowing adjustments to therapy as needed .

Case Study Example : A study involving patients with hepatocellular carcinoma demonstrated that FDG PET/CT effectively differentiated between malignant and benign liver lesions, enhancing diagnostic accuracy .

Cardiology

FDG PET is utilized to assess myocardial viability and perfusion:

  • Ischemic Heart Disease : It helps identify areas of the heart muscle that are viable but not receiving adequate blood supply.
  • Heart Failure Evaluation : The technique aids in determining the metabolic state of cardiac tissues, guiding treatment decisions .

Neurology

In neurological applications, FDG PET is crucial for diagnosing conditions like:

  • Alzheimer's Disease : Reduced glucose metabolism in specific brain regions correlates with disease progression.
  • Epilepsy : FDG PET can localize seizure foci by identifying areas of altered glucose metabolism during ictal and interictal states .

Data Tables

Application AreaConditionKey Findings
OncologyVarious CancersHigh FDG uptake correlates with tumor aggressiveness; effective in staging and monitoring treatment response.
CardiologyIschemic Heart DiseaseIdentifies viable myocardium; aids in treatment planning.
NeurologyAlzheimer's DiseaseReduced glucose metabolism in affected brain regions; assists in early diagnosis.

Comparaison Avec Des Composés Similaires

L’irinotecan est souvent comparé à d’autres inhibiteurs de la topoisomérase I et agents chimiothérapeutiques :

    Topotecan : Un autre inhibiteur de la topoisomérase I utilisé dans le traitement du cancer ovarien et du cancer pulmonaire à petites cellules.

    Oxaliplatine : Un agent chimiothérapeutique à base de platine utilisé en association avec l’irinotecan pour le traitement du cancer colorectal.

    Fluorouracile : Souvent utilisé en association avec l’irinotecan dans les schémas de chimiothérapie.

La caractéristique unique de l’irinotecan est sa conversion en métabolite hautement puissant, le SN-38, qui améliore considérablement son activité antitumorale .

Activité Biologique

Fludeoxyglucose F-18 (FDG) is a radiopharmaceutical widely used in positron emission tomography (PET) for imaging metabolic activity in tissues. It is a glucose analog labeled with the radioactive isotope fluorine-18, which allows for the visualization of glucose metabolism in various pathological conditions, particularly cancer. FDG is administered intravenously and is primarily utilized to assess the presence and extent of malignancies, as well as to monitor treatment responses.

Fludeoxyglucose F-18 has the molecular formula C6H11F18O5\text{C}_6\text{H}_{11}\text{F}_{18}\text{O}_5 and a molecular weight of approximately 181.26 daltons. Upon administration, FDG is transported into cells via glucose transporter proteins and is phosphorylated to FDG-6-phosphate by hexokinase. This phosphorylation traps FDG within the cell, as it cannot be further metabolized or exit the cell until dephosphorylation occurs. The retention of FDG within tissues reflects cellular glucose metabolism, making it a valuable marker for assessing metabolic activity in cancerous tissues compared to normal tissues .

Biological Activity and Pharmacodynamics

The biological activity of FDG is characterized by its rapid distribution throughout the body following intravenous injection. Optimal imaging results are typically achieved 30 to 40 minutes post-injection. The pharmacokinetics of FDG involve a triexponential decay curve, with effective half-lives ranging from 0.2-0.3 minutes (initial phase), 10-13 minutes (intermediate phase), and 80-95 minutes (terminal phase) .

Biodistribution

FDG uptake varies significantly across different tissues, with higher concentrations observed in high-glucose-utilizing organs such as the brain, kidneys, and certain tumors. The biodistribution profile indicates that approximately 75% of the injected radioactivity remains in tissues, while about 20% is excreted renally within two hours post-administration .

Oncology

Fludeoxyglucose F-18 has been extensively studied for its efficacy in detecting various malignancies. A review of multiple clinical trials demonstrated its sensitivity and specificity across several cancer types, including:

Cancer TypeSensitivity (%)Specificity (%)
Non-small cell lung cancerHighHigh
Colorectal cancerHighModerate
Breast cancerModerateHigh
MelanomaVariableModerate

In one significant study involving 16 independent literature reports, FDG-PET was shown to effectively identify malignancies with a high degree of accuracy when compared to pathological standards .

Case Studies

  • Head and Neck Squamous Cell Carcinoma (HNSCC) : A case-control study involving patients with HNSCC indicated that intensive follow-up using FDG-PET/CT was associated with improved survival rates among those achieving complete response post-treatment .
  • Melanoma Detection : In a study analyzing patients with unknown primary carcinoma, FDG-PET/CT successfully identified primary tumors in approximately 38% of cases, highlighting its utility in complex diagnostic scenarios .

Safety and Side Effects

Fludeoxyglucose F-18 is generally considered safe for diagnostic use; however, potential side effects related to radiation exposure must be acknowledged. The estimated effective dose from an FDG-PET scan is comparable to that of other diagnostic radiopharmaceuticals, typically around 5.6 mSv . Studies have also explored the biological effects of radiation from FDG, indicating that low-dose exposure may induce DNA damage but also elicit adaptive responses in certain contexts .

Q & A

Basic Research Questions

Q. What is the cellular mechanism of FDG uptake, and how does it inform experimental design in metabolic imaging?

FDG, a glucose analog, is transported into cells via facilitative glucose transporters (e.g., GLUT1/4) and phosphorylated by hexokinase to FDG-6-phosphate, which becomes trapped intracellularly. This mechanism underpins its use in PET imaging to assess glucose metabolism. Researchers must account for tissue-specific expression of transporters and hexokinase activity when designing studies, particularly in tumors or neurological disorders .

Q. What standardized protocols exist for FDG-PET imaging in oncology, and how do they ensure reproducibility?

Adult doses typically range from 5–10 mCi (185–370 MBq), with imaging initiated within 40 minutes post-injection and static emission images acquired at 30–100 minutes. Fasting for 4–6 hours pre-injection minimizes competitive glucose uptake. Standardization of uptake periods, blood glucose monitoring (<150–200 mg/dL), and consistent reconstruction algorithms are critical for reproducibility .

Q. How does FDG-PET aid in differentiating epileptogenic foci in neurology research?

FDG-PET identifies hypometabolic regions correlating with epileptogenic zones. Studies comparing FDG uptake to EEG/MRI data show reduced metabolism in ictal onset areas. Pediatric epilepsy protocols use 2.6 mCi doses, though body-weight adjustments remain unvalidated. Blinded post-surgical validation is recommended to confirm sensitivity .

Advanced Research Questions

Q. How do variations in the "lumped constant ratio" impact quantitative glucose metabolic rate (MRglc) calculations in diverse tissues?

The lumped constant (LC) adjusts for kinetic differences between FDG and glucose. Tissue-specific LC values (e.g., brain: 0.52; tumors: 0.8–1.2) significantly affect MRglc accuracy. Researchers must validate LC assumptions using dynamic PET scans and arterial blood sampling, particularly in pathophysiological states like hypoxia .

Q. What methodological challenges arise when adapting FDG-PET protocols for pediatric oncology research?

Pediatric dosing (2.6 mCi for neurology) lacks validation for oncology/cardiology. Ethical constraints limit radiation exposure studies, necessitating dose extrapolation from adult models. Additionally, motion artifacts and sedation requirements complicate image acquisition. Multi-center collaborations are advised to pool data .

Q. How do renal excretion pathways influence FDG pharmacokinetics in patients with renal impairment?

FDG is primarily renally excreted, but pharmacokinetics in renal impairment remain uncharacterized. Reduced glomerular filtration rate (GFR) may prolong circulation, increasing background uptake. Researchers should measure GFR pre-scan and adjust imaging timelines to minimize false positives in abdominal malignancies .

Q. What experimental strategies address FDG uptake variability in inflammatory vs. malignant tissues?

Dual-time-point imaging (e.g., 1-hour vs. 2-hour scans) exploits differential washout rates: malignancies retain FDG longer than inflammation. Complementary biomarkers (e.g., SUVmax thresholds >2.5) or hybrid imaging (PET/MRI with diffusion-weighted sequences) improve specificity .

Q. Technical and Analytical Considerations

Q. What quality control measures are critical in FDG synthesis for research compliance?

Automated synthesis modules (e.g., GE TRACERLab) must adhere to cGMP, with validation of radiochemical purity (>95%), sterility, and endotoxin levels. Half-life corrections and dose calibrator cross-checks are essential. Documentation of synthesis parameters (e.g., precursor batch, reaction yield) ensures traceability .

Q. How do blood glucose levels confound FDG uptake quantification, and how can this be mitigated?

Hyperglycemia (>200 mg/dL) reduces tumor FDG uptake via competitive inhibition. Protocols for diabetic patients include insulin stabilization (e.g., 2-day normoglycemia pre-scan) or glucose clamping. In cardiology, controlled glucose loading (50–75 g) enhances ischemic myocardial detection .

Q. What statistical approaches resolve contradictions in FDG-PET sensitivity/specificity across cancer types?

Bayesian hierarchical models account for inter-study heterogeneity (e.g., cancer size, histology). Pooled meta-analyses of 16 oncology trials show sensitivity ranges from 84% (pancreatic) to 98% (lymphoma). Receiver operating characteristic (ROC) curves stratified by lesion diameter (<1 cm vs. >1 cm) improve clinical relevance .

Q. Emerging Research Frontiers

Q. Can FDG-PET predict therapeutic response in immuno-oncology trials?

Early metabolic responders (∆SUVmax >25% at 1–2 weeks post-therapy) correlate with prolonged survival in checkpoint inhibitor trials. Challenges include distinguishing pseudoprogression (inflammatory uptake) from true progression. Hybrid PET/CT with PERCIST 1.0 criteria standardizes response assessment .

Q. How does FDG uptake in visceral adipose tissue inform metabolic syndrome research?

Increased FDG uptake in visceral fat correlates with pro-inflammatory cytokine release (e.g., IL-6, TNF-α). Dynamic PET scans with kinetic modeling (e.g., Patlak analysis) quantify metabolic activity, linking adiposity to insulin resistance pathways .

Q. What innovations address FDG’s short half-life (109.7 min) in multi-center trials?

Satellite radiopharmacies with cyclotron access enable regional distribution. Time-staggered production runs and real-time dose tracking software optimize logistics. Alternatively, [⁶⁸Ga]Ga-PSMA-11 offers longer half-life (68 min) for泌尿系肿瘤 .

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXUVYAZINUVJD-AHXZWLDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894178
Record name Fludeoxyglucose F18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105851-17-0
Record name 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105851-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludeoxyglucose F 18 [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fludeoxyglucose F18
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fludeoxyglucose F 18
Fludeoxyglucose F 18
Fludeoxyglucose F 18
Fludeoxyglucose F 18
Fludeoxyglucose F 18
Fludeoxyglucose F 18

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.